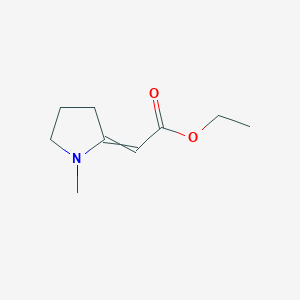

Ethyl (1-methylpyrrolidin-2-ylidene)acetate

Description

Ethyl (1-methylpyrrolidin-2-ylidene)acetate is a heterocyclic compound featuring a pyrrolidin-2-ylidene scaffold substituted with a methyl group at the nitrogen atom and an ethyl acetate moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry.

Properties

CAS No. |

96333-55-0 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl 2-(1-methylpyrrolidin-2-ylidene)acetate |

InChI |

InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3 |

InChI Key |

QMHAPDFFWOZVTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCCN1C |

Origin of Product |

United States |

Scientific Research Applications

Ethyl (1-methylpyrrolidin-2-ylidene)acetate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (1-methylpyrrolidin-2-ylidene)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of ethyl (1-methylpyrrolidin-2-ylidene)acetate and analogous compounds:

Key Comparisons

Synthetic Routes :

- Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate is synthesized via palladium-catalyzed coupling or alkylation, similar to methods for related esters .

- Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate may involve condensation of ethyl chloroacetate with phenyl-substituted amines, as seen in carbamate ester syntheses .

Applications :

- Pharmaceutical Relevance : Compounds like Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate are precursors to carbamate esters, which are explored for kinase inhibition or antiviral activity .

- Coordination Chemistry : Simpler derivatives (e.g., Ethyl 2-(pyrrolidin-1-yl)acetate) serve as ligands due to their lone-pair-rich nitrogen atoms .

Research Findings and Data

Stability and Reactivity

- Steric Effects : The 1-methyl group in the target compound likely reduces ring strain compared to benzyl-substituted analogs (e.g., ), enhancing thermal stability.

- Solubility: Ethyl acetate moieties generally improve solubility in organic solvents, as seen in Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate, which is soluble in polar aprotic solvents .

Spectroscopic Data

- NMR Shifts : Pyrrolidinylidene protons in related compounds resonate between δ 1.2–3.5 ppm for alkyl groups and δ 4.0–5.0 ppm for ester oxygens, consistent with ethyl acetate derivatives .

- Mass Spectrometry : Fragmentation patterns for these compounds often show loss of ethyl groups (m/z ~46) or pyrrolidinylidene fragments, as observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.